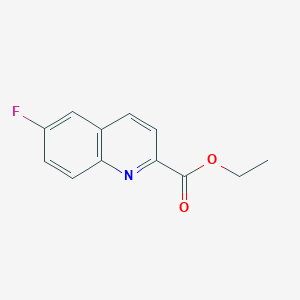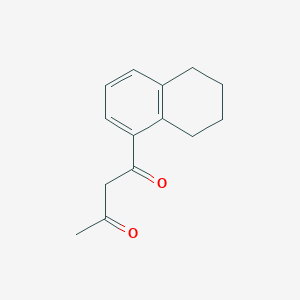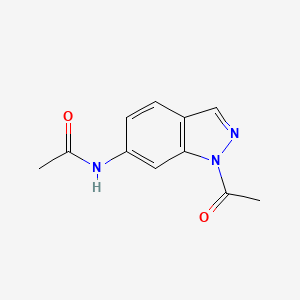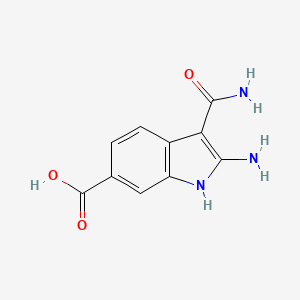
4-Amino-8-methylthiochroman 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-8-methylthiochroman 1,1-dioxide is a sulfur-containing heterocyclic compound with the molecular formula C₁₀H₁₃NO₂S.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-8-methylthiochroman 1,1-dioxide typically involves the reaction of 8-methylthiochroman-4-one-1,1-dioxide with thiosemicarbazide in the presence of a catalyst such as p-toluene sulfonic acid. The reaction is carried out in anhydrous methanol under reflux conditions for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-8-methylthiochroman 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the methylthio group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-Amino-8-methylthiochroman 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Amino-8-methylthiochroman 1,1-dioxide involves its interaction with cellular targets, leading to various biological effects. For example, its anticancer activity is believed to be mediated through the induction of reactive oxygen species (ROS)-mediated apoptosis in cancer cells . The compound may also interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Thiochromanone-based thiosemicarbazones: These compounds exhibit similar biological activities but differ in their substitution patterns and overall structure.
Benzothiazepine derivatives: These compounds share some structural similarities but have distinct biological properties.
Uniqueness
4-Amino-8-methylthiochroman 1,1-dioxide is unique due to its specific substitution pattern and the presence of both amino and methylthio groups, which contribute to its distinct chemical and biological properties. Its ability to induce ROS-mediated apoptosis sets it apart from other related compounds .
Propiedades
Fórmula molecular |
C10H13NO2S |
|---|---|
Peso molecular |
211.28 g/mol |
Nombre IUPAC |
8-methyl-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-amine |
InChI |
InChI=1S/C10H13NO2S/c1-7-3-2-4-8-9(11)5-6-14(12,13)10(7)8/h2-4,9H,5-6,11H2,1H3 |
Clave InChI |
MRMRUQSFIPICFN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)C(CCS2(=O)=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![8-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11889360.png)






![Indeno[2,1-b]pyran, 2-(1-methylethyl)-](/img/structure/B11889422.png)
